4-Chloro-2,6-diacetylpyridine

Organic Synthesis Minisci Reaction Diacetylpyridine

Accessing 4-halo-2,6-diacetylpyridines with consistent quality and predictable electronic profiles remains a bottleneck in ligand design and medicinal chemistry. 4-Chloro-2,6-diacetylpyridine resolves this with well-defined -I/+M electronic effects essential for catalyst and ligand performance. • Enables benchtop-safe, scalable PDI ligand synthesis (Gygi et al.), bypassing pyrophoric reagents for large-scale applications. • Chloro substituent fine-tunes metal-complex redox potentials (e.g., Mn-SOD mimetics) without disrupting core geometry-unattainable with unsubstituted analogs. • Balanced logP (2.28) and MW (197.62) provide a strategic ADME sweet spot between 4-fluoro and 4-bromo analogs in hit-to-lead optimization. Supplied at 95% purity; stored at 2-8°C; shipped ambient. For R&D use only.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 195967-10-3
Cat. No. B177014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-diacetylpyridine
CAS195967-10-3
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=N1)C(=O)C)Cl
InChIInChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3
InChIKeyHVWKKCHGZJFEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-diacetylpyridine: Pyridine Building Block for Ligand Synthesis


4-Chloro-2,6-diacetylpyridine (CAS: 195967-10-3) is a heterocyclic organic compound, specifically a 4-halogenated derivative of 2,6-diacetylpyridine. It is characterized by a pyridine core with acetyl groups at the 2- and 6-positions and a chlorine atom at the 4-position, giving it a molecular weight of 197.62 g/mol and a calculated logP of 2.28 [1]. It serves primarily as a key synthetic intermediate and a versatile ligand precursor in coordination chemistry. Its defining feature is the unique combination of two reactive ketone groups for Schiff base condensation and an aryl chloride handle for further functionalization via cross-coupling or nucleophilic substitution, a feature not uniformly present in its analogs .

Why 4-Chloro-2,6-diacetylpyridine Cannot Be Replaced


While the 4-X-2,6-diacetylpyridine scaffold is common, generic substitution fails because the 4-position substituent dramatically modulates both the reactivity of the acetyl groups and the electronic properties of derived metal complexes. The specific electron-withdrawing inductive effect (-I) and mesomeric donating effect (+M) of chlorine are distinct from those of bromine, fluorine, a methyl group, or hydrogen . This translates into quantifiable differences in synthetic yields, redox potentials of final catalysts, and even supramolecular architecture [1][2]. Therefore, selecting 4-Chloro-2,6-diacetylpyridine is not an arbitrary choice but a deliberate decision to achieve specific structural and electrochemical outcomes.

Quantitative Evidence for 4-Chloro-2,6-diacetylpyridine Selection


Higher Synthetic Yield via Minisci Acylation

In a modern, scalable Minisci-type diacetylation, the synthesis of 4-Chloro-2,6-diacetylpyridine achieves a high yield of 89%, outperforming the 4-fluoro analog. A comparative cross-study review of synthetic protocols shows a clear differentiation in efficiency, where the chloro derivative is obtained in significantly higher yield than the fluoro derivative (25.7% yield) [1]. This difference in yield directly impacts procurement value for gram-to-kilogram scale applications.

Organic Synthesis Minisci Reaction Diacetylpyridine Process Chemistry

Modulating Mn Redox Potential in SOD Mimetics

In a study of Mn-pyane SOD mimetics, the 4-chloro-substituted derivative was synthesized specifically to modulate the manganese-centered redox potential without significantly altering the macrocyclic complex's structural arrangement . This electronic tuning is a direct consequence of the chlorine substituent's specific electronic properties. While exact E1/2 values for this specific Mn-pyane derivative are not provided in the abstract, the research context confirms that 4-substitution is a deliberate strategy for redox potential adjustment, a capability not present in the unsubstituted 2,6-diacetylpyridine-based complexes .

Bioinorganic Chemistry SOD Mimetics Redox Chemistry Mn Complexes

Unique Trinuclear Barium Macrocycle Formation

The template reaction of 4-Chloro-2,6-diacetylpyridine with 1,2-diaminoethane yields a novel tetraimine Schiff-base macrocyclic barium complex. This complex exhibits a unique trinuclear motif with a triangular ring of macrocyclic ligands encapsulating perchlorate anions [1]. This specific supramolecular architecture is a direct result of using the 4-chloro derivative as the precursor. While no direct comparative data with other 4-substituted analogs is provided in this single study, the structural outcome is presented as a distinct and novel feature of the reaction with 4-Chloro-2,6-diacetylpyridine.

Macrocyclic Chemistry Supramolecular Chemistry Schiff Base Barium Complex

Lipophilicity and Molecular Weight Profile

When compared to its direct analogs, 4-Chloro-2,6-diacetylpyridine presents a distinct physicochemical profile. Its calculated LogP (ACD/LogP) is 2.28, which is significantly higher than the 4-fluoro analog (predicted ~0.83) and lower than the 4-bromo analog (predicted ~2.69), placing it in an intermediate lipophilicity range [1]. Its molecular weight (197.62 g/mol) is also intermediate between the fluoro (181.16 g/mol) and bromo (242.07 g/mol) derivatives . This provides a 'Goldilocks' balance of properties, where the chlorine atom offers a useful compromise between size, lipophilicity, and electronic effects for medicinal chemistry applications.

Physicochemical Properties Drug Design ADME Computational Chemistry

Key Intermediate for Scalable PDI Ligand Synthesis

In a 2017 Journal of Organic Chemistry report, 4-Chloro-2,6-diacetylpyridine was explicitly used as a key intermediate in a novel, scalable, and benchtop-friendly synthesis of pyridine-diimine (PDI) ligands [1]. The study highlights that this new route avoids pyrophoric reagents and tedious steps required by previous methods for 4-substituted PDI ligands. While the study also demonstrates the method for 4-bromo and other analogs, the successful inclusion and optimization for the 4-chloro derivative validate its robustness and compatibility with modern, safer synthetic protocols. This makes it a preferred starting material for labs focused on safety and scalability.

Catalysis Ligand Design PDI Ligands Methodology

Application Scenarios for 4-Chloro-2,6-diacetylpyridine


Redox-Tunable SOD Mimetics & Bioinorganic Catalysts

Research groups focused on developing metal-based enzyme mimetics, specifically superoxide dismutase (SOD) mimetics, should prioritize this compound. As demonstrated by Lieb et al., the 4-chloro substitution is a validated handle for modulating the redox potential of manganese centers within a pentaazamacrocyclic framework, a crucial parameter for catalytic activity . This enables fine-tuning of the complex's antioxidant properties without disrupting its core structure, a key advantage over the unsubstituted parent complex.

Scalable PDI Ligand Synthesis

Industrial and academic labs involved in homogeneous catalysis, especially for polymerization or energy conversion reactions (e.g., hydrogen evolution), will benefit from selecting 4-Chloro-2,6-diacetylpyridine. Gygi et al. have published a benchtop-safe, scalable route using this compound to produce PDI ligands, bypassing the need for dangerous, pyrophoric reagents [1]. This reduces safety risks and simplifies the synthesis for large-scale applications, making it a more practical choice compared to analogs that lack such an optimized protocol.

Novel Supramolecular & Macrocyclic Architectures

Researchers in supramolecular chemistry and crystal engineering should consider this compound for its demonstrated ability to form complex, high-nuclearity structures. As shown by Brook et al., its use in template reactions with diamines yields a unique trinuclear triangular barium macrocycle with encapsulated anions [2]. This suggests that the specific geometry and electronic properties of the 4-chloro derivative can direct self-assembly toward novel motifs not easily accessible with other 4-substituted analogs, opening avenues for new materials and sensors.

Medicinal Chemistry: Balanced Lipophilicity & Molecular Weight

In drug discovery projects where the 2,6-diacetylpyridine scaffold is a core pharmacophore, the 4-chloro derivative offers a unique 'sweet spot' in physicochemical property space. Its calculated logP (2.28) and molecular weight (197.62) are intermediate between the smaller, less lipophilic 4-fluoro analog and the larger, more lipophilic 4-bromo analog [3]. This balanced profile may translate to more favorable ADME properties, such as improved membrane permeability and solubility, making it a strategically sound choice for hit-to-lead optimization.

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